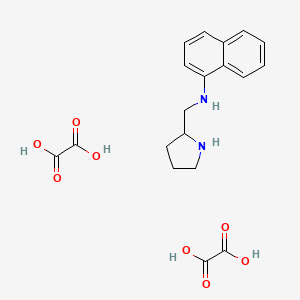
N-benzyl-2,6-dichloropyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-2,6-dichloropyrimidin-4-amine: is a heterocyclic organic compound that belongs to the pyrimidine family. This compound is characterized by the presence of a benzyl group attached to the nitrogen atom at the 1-position of the pyrimidine ring, and two chlorine atoms at the 2 and 6 positions. The presence of these substituents imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2,6-dichloropyrimidin-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2,6-dichloropyrimidine.
Benzylation: The nitrogen atom at the 1-position of the pyrimidine ring is benzylated using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. This reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Amination: The 4-position of the pyrimidine ring is then aminated using ammonia or an amine source under suitable conditions. This step may require a catalyst or specific reaction conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher yields and consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
Substitution Reactions: N-benzyl-2,6-dichloropyrimidin-4-amine can undergo nucleophilic substitution reactions, particularly at the chlorine-substituted positions. Common nucleophiles include amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of various derivatives. For example, oxidation may introduce hydroxyl groups, while reduction could remove chlorine atoms.
Coupling Reactions: The benzyl group allows for coupling reactions, such as Suzuki or Heck coupling, to introduce additional functional groups or aromatic rings.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide, potassium thiolate, or sodium alkoxide in solvents such as ethanol or DMF.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon (Pd/C) with hydrogen gas.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine could yield N-benzyl-2-amino-6-chloropyrimidin-4-amine, while oxidation might produce N-benzyl-2,6-dichloropyrimidin-4-ol.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, N-benzyl-2,6-dichloropyrimidin-4-amine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structure allows it to interact with biological targets, making it a candidate for drug development and biochemical studies.
Medicine
This compound has potential applications in medicinal chemistry. It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and polymers. Its versatility and reactivity make it suitable for various manufacturing processes.
Mecanismo De Acción
The mechanism by which N-benzyl-2,6-dichloropyrimidin-4-amine exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The benzyl group and chlorine atoms can influence the compound’s binding affinity and specificity, while the pyrimidine ring can interact with the target’s active site.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Dichloropyrimidin-4-amine: Lacks the benzyl group, making it less hydrophobic and potentially less bioactive.
N-benzyl-4-aminopyrimidine: Lacks the chlorine atoms, which may affect its reactivity and binding properties.
N-benzyl-2,4,6-trichloropyrimidine: Contains an additional chlorine atom, which could enhance its reactivity but also increase its toxicity.
Uniqueness
N-benzyl-2,6-dichloropyrimidin-4-amine is unique due to the combination of the benzyl group and two chlorine atoms, which confer specific chemical and physical properties
Propiedades
IUPAC Name |
N-benzyl-2,6-dichloropyrimidin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2N3/c12-9-6-10(16-11(13)15-9)14-7-8-4-2-1-3-5-8/h1-6H,7H2,(H,14,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REGLMDZQHURIFN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=CC(=NC(=N2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70530384 |
Source


|
| Record name | N-Benzyl-2,6-dichloropyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70530384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90042-88-9 |
Source


|
| Record name | N-Benzyl-2,6-dichloropyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70530384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1-(3,4-difluorophenyl)ethyl]-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B1356349.png)


![5-[2-(4-Ethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1356370.png)

![9-((2,3-Dimethylbutan-2-yl)oxy)-9-borabicyclo[3.3.1]nonane](/img/structure/B1356378.png)





